2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one
Description
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one is a heterocyclic compound featuring a six-membered dihydropyranone ring with an ethoxy group at position 2 and a phenyl substituent at position 6. The ethoxy group enhances lipophilicity, while the phenyl moiety may contribute to π-π interactions in biological systems or catalytic processes.
Properties
CAS No. |
186134-88-3 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-ethoxy-6-phenyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O3/c1-2-15-13-9-11(14)8-12(16-13)10-6-4-3-5-7-10/h3-8,13H,2,9H2,1H3 |
InChI Key |
YMUKXLHZVXPRCI-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=O)C=C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1CC(=O)C=C(O1)C2=CC=CC=C2 |
Synonyms |
4H-Pyran-4-one,2-ethoxy-2,3-dihydro-6-phenyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Variations
The table below compares 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one with key analogs, highlighting substituent effects, synthesis, and bioactivity:
Key Structural Insights
- Position 2: Ethoxy groups (vs.
- Position 6 : Phenyl groups (vs. methyl or hydroxy) introduce aromaticity, which may enhance UV absorption (relevant for analytical detection) or π-stacking in drug design .
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